Enhanced Lipophilicity (LogP) Profile Compared to Mono‑Substituted Analogs
The target compound exhibits a higher calculated LogP (XLogP3‑AA = 3.8 [1]) than the mono‑fluoro analog 1‑(2‑fluorobenzyl)‑4‑methylpiperidine (LogP = 3.30 ) and a marginally higher LogP than the mono‑bromo analog 1‑(4‑bromobenzyl)‑4‑methylpiperidine (LogP = 3.7 [2]). This increased lipophilicity, driven by the synergistic effect of the 5‑bromo‑2‑fluoro substitution, is expected to enhance blood–brain barrier permeability and membrane partitioning, a desirable attribute for CNS‑targeted probes or therapeutics.
| Evidence Dimension | Computed Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 1‑(2‑Fluorobenzyl)‑4‑methylpiperidine (LogP = 3.30); 1‑(4‑Bromobenzyl)‑4‑methylpiperidine (LogP = 3.7) |
| Quantified Difference | ΔLogP = +0.5 vs. mono‑fluoro; ΔLogP = +0.1 vs. mono‑bromo |
| Conditions | Computed by XLogP3 3.0 (PubChem) and ChemSrc predictive models |
Why This Matters
Higher LogP correlates with improved CNS penetration, making the compound a more relevant candidate for neuropharmacology studies where brain exposure is critical.
- [1] PubChem. 1-(5-Bromo-2-fluorobenzyl)-4-methylpiperidine. Compound Summary CID 78978635. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. 1-(4-Bromobenzyl)-4-methylpiperidine. Compound Summary CID 22197659. National Center for Biotechnology Information. Accessed April 2026. View Source
